5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole
Description
5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is a tetrazole derivative featuring a 4-chlorophenyl group at the 5-position and a 3-(trifluoromethyl)benzyl group at the 1-position of the tetrazole ring.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4/c16-13-6-4-11(5-7-13)14-20-21-22-23(14)9-10-2-1-3-12(8-10)15(17,18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNADKBFOHKUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with 3-(trifluoromethyl)benzonitrile under suitable conditions to form the tetrazole ring.
Benzylation: The tetrazole intermediate can then be benzylated using 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The trifluoromethylbenzyl group can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like cesium carbonate (Cs2CO3).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the tetrazole ring or the benzyl group.
Coupling Products: Complex molecules formed by the addition of various aryl or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
One of the notable applications of this compound lies in its potential as an anti-inflammatory agent. Research has shown that tetrazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Specifically, 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole has been explored for its efficacy in reducing pain and inflammation in various models. Studies indicate that compounds with similar structures exhibit significant activity against COX-2, suggesting that this tetrazole derivative may also be effective in therapeutic applications related to pain management and inflammatory diseases .
Anticancer Activity
The compound's structural features may also contribute to its anticancer properties. Tetrazoles are known for their ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of tetrazole can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy as an anticancer agent .
Materials Science
Coordination Chemistry
In materials science, the tetrazole functional group is recognized for its intriguing architectures and properties in coordination chemistry. The ability of tetrazoles to form stable complexes with metal ions opens avenues for developing new materials with specific electronic or magnetic properties. This compound can serve as a ligand in metal-organic frameworks (MOFs), which are promising for applications in gas storage, catalysis, and drug delivery systems .
Synthesis and Characterization
The synthesis of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole typically involves multi-step reactions that allow for the introduction of various functional groups. The characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as X-ray crystallography have been employed to elucidate the crystal structure of related tetrazole compounds, providing insights into their molecular geometry and interactions .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anti-inflammatory effects | Demonstrated significant inhibition of COX-2 activity in vitro. |
| Study 2 | Assess anticancer properties | Induced apoptosis in cancer cell lines; potential for further development as an anticancer drug. |
| Study 3 | Explore coordination chemistry applications | Successfully formed stable metal complexes with potential applications in catalysis and material synthesis. |
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, binding to active sites of enzymes or receptors, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) 1-Substituted Tetrazoles
- 1-(2-Methyl-3-chlorophenyl)-1H-tetrazole (4b) : Substituted with a methyl and chloro group on the aryl ring. Melting point: 95–96°C. The chloro group increases polarity compared to alkyl substituents.
- 1-(3,5-Dichlorophenyl)-1H-tetrazole (4e): Features two electron-withdrawing chlorine atoms. Melting point: 127–128°C, lower than mono-chloro derivatives due to altered crystal packing.
- 5-(Chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole : Differs from the target compound by a chloromethyl group instead of chlorophenyl. This reduces aromatic interactions but retains trifluoromethyl-derived hydrophobicity.
b) 5-Substituted Tetrazoles
- 5-((4-Chlorobenzyl)thio)-1H-tetrazole derivatives (6a-p) : Synthesized via thioether linkages (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole). These compounds exhibit enhanced solubility due to sulfur bridges but lower thermal stability (melting points: 120–160°C).
- 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-tetrazole hydrochloride : Combines a sulfanyl group with a pyrrolidine moiety. The hydrochloride salt improves aqueous solubility, contrasting with the neutral trifluoromethylbenzyl group in the target compound.
Physicochemical Properties
Biological Activity
5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 401.79 g/mol. Its structure features a tetrazole ring that is known for contributing to various biological activities.
Synthesis
The synthesis of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. Notably, the synthesis pathway can vary depending on the desired substituents on the benzyl and tetrazole moieties.
Antiviral Activity
Research has indicated that derivatives of tetrazoles exhibit antiviral properties. For instance, compounds similar to 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole have been tested against various viruses. A study highlighted that certain tetrazole derivatives showed significant activity against tobacco mosaic virus (TMV), suggesting potential applications in virology .
Antimicrobial Properties
Tetrazole derivatives are also known for their antimicrobial activities. The presence of halogen substituents (like chlorine and fluorine) on the phenyl rings enhances their interaction with microbial targets. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that tetrazole-containing compounds may exhibit anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression.
Case Studies
The biological activity of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or bacterial cell wall synthesis.
- Receptor Binding : It may interact with biological receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-tetrazole?
- Methodology : A heterogeneously catalyzed approach using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C is effective. Equimolar amounts of precursors (e.g., chlorobenzyl chloride derivatives) are stirred for 1 hour. Reaction completion is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
- Key Steps : Solvent choice (PEG-400 enhances reaction efficiency), catalyst selection, and temperature control to avoid side reactions.
Q. How can the compound’s purity and structural integrity be characterized?
- Analytical Techniques :
- Thin-Layer Chromatography (TLC) for monitoring reaction progress.
- IR Spectroscopy to confirm functional groups (e.g., tetrazole ring absorption at ~2500 cm⁻¹ for N–H stretching).
- ¹H NMR to verify substituent integration (e.g., aromatic protons from chlorophenyl/trifluoromethylbenzyl groups) .
- Validation : Cross-reference spectral data with synthesized analogs (e.g., shifts in aromatic protons due to electron-withdrawing groups) .
Q. What are the critical physical and chemical properties relevant to handling this compound?
- Stability : Sensitive to moisture due to the tetrazole ring; store under inert conditions.
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to aromatic and heterocyclic moieties. Confirm via experimental trials.
- Reactivity : The tetrazole ring may participate in cycloaddition or alkylation reactions under controlled conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Variables to Test :
- Catalyst loading (5–15 wt%) and reaction time (1–3 hours).
- Solvent alternatives (e.g., DMF vs. PEG-400) to enhance solubility.
- Temperature gradients (60–90°C) to balance reaction rate and decomposition.
- Analysis : Use Design of Experiments (DoE) to identify statistically significant factors. Compare yields via HPLC .
Q. What experimental strategies are recommended for determining the crystal structure of this compound?
- Crystallography : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/water). Use SHELXL for refinement, focusing on resolving disorder in the trifluoromethyl group. Validate with PLATON for symmetry checks .
- Key Parameters : High-resolution data (≤ 0.8 Å) to accurately model electron density of halogen atoms .
Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?
- Target Selection : Prioritize targets common to triazole derivatives (e.g., kinases, cytochrome P450 enzymes).
- Assay Design :
- In vitro : Enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., ketoconazole for CYP450).
- Cell-based : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) .
- Controls : Include solvent-only and structurally similar analogs to isolate substituent effects .
Q. How can contradictory spectral or crystallographic data be resolved?
- Spectral Conflicts : Compare experimental IR/NMR with computational predictions (e.g., Gaussian -calculated spectra). For NMR, use DEPT-135 to distinguish CH₂/CH₃ groups .
- Crystallographic Ambiguities : Re-refine data with SHELXL using alternate restraint models for flexible substituents (e.g., trifluoromethyl rotation) .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling : Train models with descriptors like logP, H-bond donors, and electrostatic potential maps from Gaussian calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
